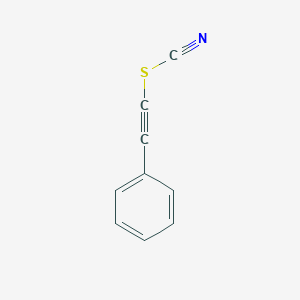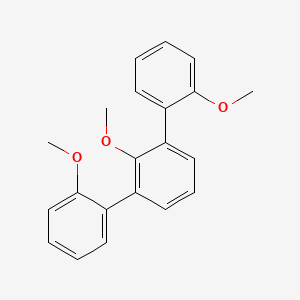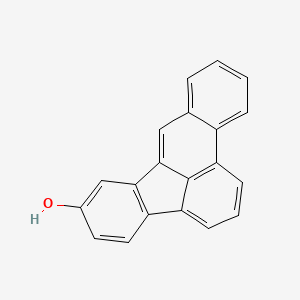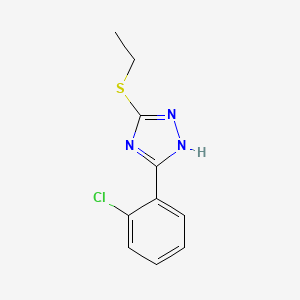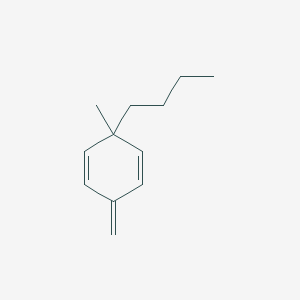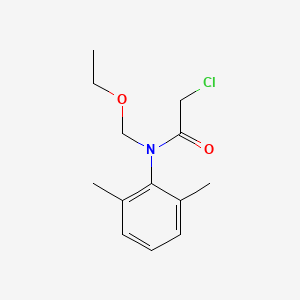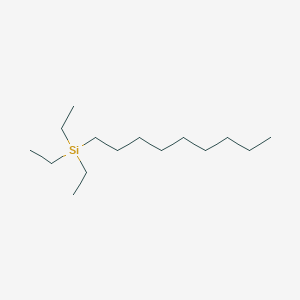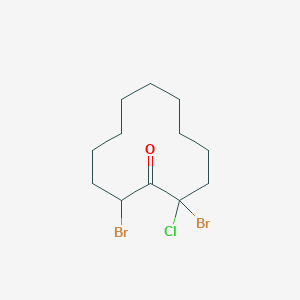
2,12-Dibromo-2-chlorocyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,12-Dibromo-2-chlorocyclododecan-1-one is an organic compound with the molecular formula C12H19Br2ClO It is a cycloalkane derivative, specifically a cyclododecanone, with bromine and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dibromo-2-chlorocyclododecan-1-one typically involves the bromination and chlorination of cyclododecanone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective addition of bromine and chlorine atoms at the desired positions on the cyclododecanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,12-Dibromo-2-chlorocyclododecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclododecanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclododecanones, while reduction and oxidation reactions produce different reduced or oxidized derivatives.
Applications De Recherche Scientifique
2,12-Dibromo-2-chlorocyclododecan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,12-Dibromo-2-chlorocyclododecan-1-one involves its interaction with molecular targets through its bromine and chlorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can activate the cyclododecanone ring towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclopentane: A smaller cycloalkane with similar bromine substituents.
1,2-Dibromocyclohexane: Another cycloalkane with bromine substituents, but with a six-membered ring.
2,12-Dichlorocyclododecan-1-one: A closely related compound with chlorine substituents instead of bromine.
Uniqueness
2,12-Dibromo-2-chlorocyclododecan-1-one is unique due to the presence of both bromine and chlorine atoms on a twelve-membered cycloalkane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
79265-58-0 |
|---|---|
Formule moléculaire |
C12H19Br2ClO |
Poids moléculaire |
374.54 g/mol |
Nom IUPAC |
2,12-dibromo-2-chlorocyclododecan-1-one |
InChI |
InChI=1S/C12H19Br2ClO/c13-10-8-6-4-2-1-3-5-7-9-12(14,15)11(10)16/h10H,1-9H2 |
Clé InChI |
XCVMFQCXQPHRQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C(=O)C(CCCC1)(Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


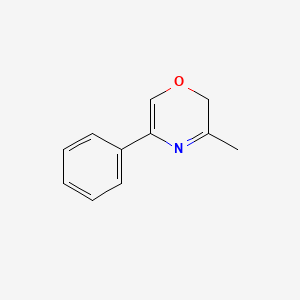
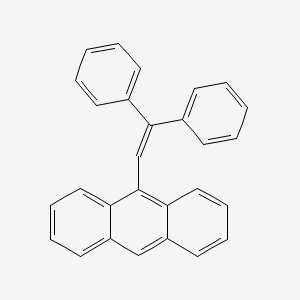


![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)
